REACTION_CXSMILES
|
Cl.[CH3:2][NH:3][CH2:4][CH2:5][NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10].Cl[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1.C(N(CC)CC)C>C(#N)C.CO>[CH3:2][N:3]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)[CH2:4][CH2:5][NH:6][C:7](=[O:13])[O:8][C:9]([CH3:10])([CH3:12])[CH3:11] |f:0.1|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
Cl.CNCCNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
160 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1
|
Name
|
|
Quantity
|
300 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by RP-HPLC (pH=10)
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCNC(OC(C)(C)C)=O)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |